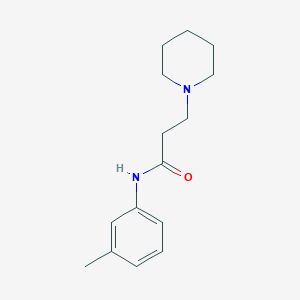

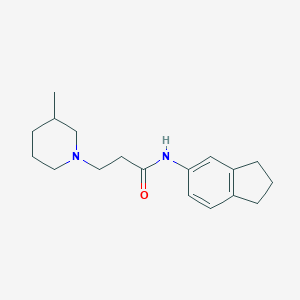

![molecular formula C15H22N2O B248226 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide](/img/structure/B248226.png)

3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide, also known as EMLA, is a topical anesthetic that is commonly used in medical procedures. It was first approved by the FDA in 1983 and has since been widely used in various medical fields. EMLA is a combination of two local anesthetics, lidocaine, and prilocaine, and is applied to the skin to numb the area before a procedure.

Wirkmechanismus

3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide works by blocking the transmission of nerve impulses from the site of application to the brain. Lidocaine and prilocaine, the active ingredients in 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide, work by inhibiting the influx of sodium ions into nerve cells, thereby preventing the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the area of application.

Biochemical and Physiological Effects:

3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide has been found to have minimal systemic absorption, meaning that it does not enter the bloodstream in significant amounts. This makes it a safe and effective option for local anesthesia. However, in rare cases, 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide can cause skin irritation or allergic reactions.

Vorteile Und Einschränkungen Für Laborexperimente

3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide has several advantages for use in laboratory experiments. It is a safe and effective local anesthetic that can be used in a variety of procedures. It is also easy to apply and has a rapid onset of action. However, 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide does have limitations, such as the potential for skin irritation or allergic reactions, and the fact that it is not suitable for use in all types of procedures.

Zukünftige Richtungen

There are several future directions for research on 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide. One area of interest is the development of new formulations of 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide that may be more effective or have fewer side effects. Another area of research is the use of 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide in combination with other drugs to enhance its effectiveness or reduce its side effects. Additionally, research is ongoing to explore the potential use of 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide in new medical fields, such as ophthalmology or veterinary medicine.

Conclusion:

In conclusion, 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide is a safe and effective local anesthetic that has been widely used in various medical fields for over 30 years. It works by blocking the transmission of nerve impulses from the site of application to the brain, resulting in a temporary loss of sensation. While 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide has several advantages for use in laboratory experiments, it also has limitations, such as the potential for skin irritation or allergic reactions. Ongoing research is exploring new formulations of 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide and its potential use in new medical fields.

Synthesemethoden

The synthesis of 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide involves the reaction of lidocaine and prilocaine with 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanoic acid. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting compound is then purified to obtain 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide.

Wissenschaftliche Forschungsanwendungen

3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide has been extensively studied for its effectiveness in providing local anesthesia for various medical procedures. It has been used in dentistry, dermatology, and pediatrics, among other fields. 3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide has been found to be particularly useful in reducing pain during needle sticks, such as blood draws or vaccinations, and in reducing the pain associated with minor surgical procedures.

Eigenschaften

Produktname |

3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide |

|---|---|

Molekularformel |

C15H22N2O |

Molekulargewicht |

246.35 g/mol |

IUPAC-Name |

3-[ethyl(2-methylprop-2-enyl)amino]-N-phenylpropanamide |

InChI |

InChI=1S/C15H22N2O/c1-4-17(12-13(2)3)11-10-15(18)16-14-8-6-5-7-9-14/h5-9H,2,4,10-12H2,1,3H3,(H,16,18) |

InChI-Schlüssel |

CZVYGACHBZEEEF-UHFFFAOYSA-N |

SMILES |

CCN(CCC(=O)NC1=CC=CC=C1)CC(=C)C |

Kanonische SMILES |

CCN(CCC(=O)NC1=CC=CC=C1)CC(=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

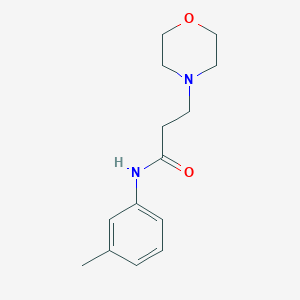

![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)

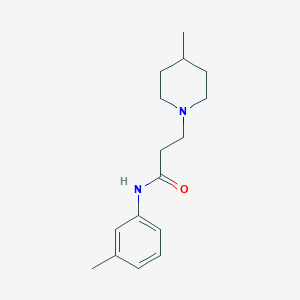

![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)

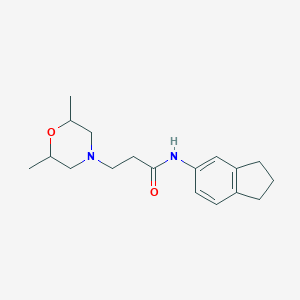

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)

![3-[butyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248162.png)

![N-(3,4-difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248168.png)